molecular formula C20H26N2O4S B4695070 N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B4695070
M. Wt: 390.5 g/mol
InChI Key: HPHCFWWOANSHCX-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic organic compound characterized by its complex structure, which includes a methoxypropyl group, a methylbenzyl group, and a methylsulfonyl group attached to a benzamide core

Properties

IUPAC Name

N-(3-methoxypropyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-16-5-7-17(8-6-16)15-22(27(3,24)25)19-11-9-18(10-12-19)20(23)21-13-4-14-26-2/h5-12H,4,13-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHCFWWOANSHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCCCOC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Methoxypropyl Group: The next step involves the alkylation of the amide nitrogen with 3-methoxypropyl bromide under basic conditions.

    Attachment of the Methylbenzyl Group: The methylbenzyl group is introduced via a nucleophilic substitution reaction, where the benzamide derivative reacts with 4-methylbenzyl chloride.

    Addition of the Methylsulfonyl Group: Finally, the methylsulfonyl group is added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-4-[(4-methylbenzyl)amino]benzamide: Lacks the methylsulfonyl group, which may affect its reactivity and applications.

    N-(3-methoxypropyl)-4-[(4-methylbenzyl)(ethylsulfonyl)amino]benzamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group, potentially altering its properties.

Uniqueness

N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 2
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N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

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